molecular formula C9H5Br2N B1401422 2,7-Dibromoquinoline CAS No. 1334405-59-2

2,7-Dibromoquinoline

Cat. No.: B1401422
CAS No.: 1334405-59-2
M. Wt: 286.95 g/mol
InChI Key: IDHADAAFHVDGIL-UHFFFAOYSA-N
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Description

2,7-Dibromoquinoline is a nitrogen-containing heterocyclic compound with the molecular formula C9H5Br2N. It features a quinoline ring substituted with bromine atoms at the 2nd and 7th positions. This compound is a pale-yellow to yellow-brown solid that is soluble in organic solvents but not in water .

Biochemical Analysis

Biochemical Properties

2,7-Dibromoquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in cancer cell proliferation, making it a potential candidate for anticancer drug development . Additionally, it can bind to specific proteins, altering their conformation and activity, which can impact various cellular processes .

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling pathways involved in cell growth and apoptosis, leading to altered cell proliferation and survival. Furthermore, it can affect the expression of genes related to these pathways, thereby influencing cellular functions at the genetic level .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, this compound has been shown to inhibit the activity of topoisomerase I, an enzyme involved in DNA replication, thereby preventing cancer cell proliferation . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and function, highlighting the importance of monitoring its stability in experimental setups .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as inhibiting tumor growth without causing significant toxicity . At higher doses, this compound can induce toxic effects, including liver and kidney damage . These findings underscore the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism. For instance, this compound has been shown to inhibit certain enzymes in the glycolytic pathway, leading to reduced glucose metabolism in cancer cells . This inhibition can result in decreased energy production and impaired cell growth .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with specific transporters and binding proteins, facilitating its uptake and distribution . Once inside the cell, this compound can accumulate in certain cellular compartments, influencing its localization and activity . Understanding these transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound has been observed to localize in the nucleus, where it can interact with DNA and nuclear proteins, influencing gene expression and cellular function . This localization is essential for its role in modulating cellular processes at the molecular level.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 2,7-Dibromoquinoline involves the bromination of quinoline. The reaction typically uses bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired positions. For instance, a mixture of quinoline and bromine in an organic solvent like chloroform can be heated to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 2,7-Dibromoquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkoxide can yield alkoxyquinolines, while coupling reactions can produce biaryl derivatives .

Scientific Research Applications

2,7-Dibromoquinoline has a wide range of applications in scientific research:

Comparison with Similar Compounds

    2,8-Dibromoquinoline: Similar in structure but with bromine atoms at the 2nd and 8th positions.

    2,6-Dibromoquinoline: Another isomer with bromine atoms at the 2nd and 6th positions.

    2,4-Dibromoquinoline: Bromine atoms at the 2nd and 4th positions.

Uniqueness: 2,7-Dibromoquinoline is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it undergoes. This makes it particularly useful in certain synthetic applications where regioselectivity is crucial .

Biological Activity

2,7-Dibromoquinoline is a polyhalogenated derivative of quinoline, a compound that has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential antimicrobial, anticancer, and antifungal properties, as well as its mechanisms of action and relevant case studies.

Chemical Structure and Properties

This compound contains two bromine atoms located at the 2 and 7 positions of the quinoline ring. Its molecular formula is C9H6Br2NC_9H_6Br_2N, with a molecular weight of approximately 292.96 g/mol. The presence of bromine atoms significantly influences the compound's reactivity and biological interactions.

Antimicrobial Activity

Research has indicated that dibromoquinoline compounds exhibit notable antimicrobial properties. A study identified a dibromoquinoline derivative (compound 4b) with broad-spectrum antifungal activity against species such as Candida albicans, Cryptococcus, and Aspergillus at concentrations as low as 0.5 μg/mL. This compound was found to be more effective than fluconazole, a commonly used antifungal agent, which had a minimum inhibitory concentration (MIC) exceeding 64 μg/mL .

The antifungal activity of compound 4b is attributed to its ability to interfere with key virulence factors in C. albicans, including hyphae and biofilm formation . The following table summarizes the antifungal activity of various dibromoquinoline compounds:

CompoundTarget OrganismMIC (μg/mL)Comparison to Fluconazole
4bCandida albicans≤0.5Superior
OtherCryptococcusNot specifiedNot evaluated
OtherAspergillusNot specifiedNot evaluated

Anticancer Properties

The anticancer potential of quinoline derivatives, including this compound, has been widely studied. Recent investigations have shown that certain dibromoquinolines can inhibit cancer cell proliferation in various human cancer cell lines. For instance, studies have demonstrated that these compounds can induce apoptosis in breast cancer cell lines such as MCF-7 and MDA-MB231 .

A specific study highlighted the antiproliferative effects of a novel quinolone scaffold-based compound that exhibited significant cytotoxicity against these cancer cell lines, suggesting a promising avenue for further research into dibromoquinolines as potential anticancer agents .

The mechanisms underlying the biological activity of this compound are multifaceted:

  • Antifungal Mechanism : Compound 4b disrupts fungal growth by inhibiting critical virulence factors in pathogenic fungi, which may involve interference with metabolic pathways essential for fungal survival.
  • Anticancer Mechanism : The anticancer activity is believed to involve the induction of apoptosis through various signaling pathways, potentially affecting cell cycle regulation and promoting cell death in malignant cells.

Case Studies

  • Antifungal Activity :
    • A study conducted on compound 4b demonstrated its effectiveness against C. albicans, revealing its potential as a new antifungal agent with a favorable safety profile against mammalian cells. The compound showed non-toxicity up to concentrations significantly higher than those required for antifungal efficacy .
  • Anticancer Studies :
    • In vitro studies have shown that dibromoquinolines can effectively inhibit the growth of breast cancer cells, with ongoing research aimed at elucidating the specific pathways involved in their anticancer effects .

Properties

IUPAC Name

2,7-dibromoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Br2N/c10-7-3-1-6-2-4-9(11)12-8(6)5-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDHADAAFHVDGIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=N2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10743951
Record name 2,7-Dibromoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334405-59-2
Record name 2,7-Dibromoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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